molecular formula C14H20N2O B1492023 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline CAS No. 2098090-58-3

2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline

Cat. No. B1492023
CAS RN: 2098090-58-3
M. Wt: 232.32 g/mol
InChI Key: DECCJGXOFNASJK-UHFFFAOYSA-N
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Description

“2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the available literature .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively documented in the available sources .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

High-Pressure Synthesis of Azetidines : A study by Oishi et al. (1998) highlights the synthesis of 6,7-aryl-2-oxa-7-azabicyclo[3.2.0]heptane compounds from arylimines with 2, 3-dihydrofuran under high pressure, demonstrating an innovative approach to creating bicyclic structures similar to 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline (Oishi, Taguchi, Tsuchiya, & Shibuya, 1998).

Bridged Bicyclic Morpholines as Building Blocks : Research by Walker, Eklov, and Bedore (2012) discusses the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane (3a) as a morpholine isostere, showcasing its use as a foundational element in medicinal chemistry due to its similar lipophilicity to morpholine (Walker, Eklov, & Bedore, 2012).

Photochemical Isomerization and Reactivity : The work by Barlow, Culshaw, Haszeldine, and Morton (1982) explores photochemical isomerization of hexafluoro-1H-azepines to produce hexafluoro-2-azabicyclo[3.2.0]hepta-3,6-dienes, revealing insights into the reactivity of bicyclic compounds under light-induced conditions (Barlow, Culshaw, Haszeldine, & Morton, 1982).

Potential Applications in Drug Discovery

Aromatase Inhibitory Activity for Cancer Therapy : Staněk et al. (1991) synthesized a series of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones with significant in vitro inhibition of human placental aromatase, highlighting potential applications in hormone-dependent tumor therapies (Staněk, Alder, Belluš, Bhatnagar, Häusler, & Schieweck, 1991).

Muscarinic Activity for Alzheimer's Disease : Suzuki et al. (1999) reported on aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety exhibiting high affinity for the central muscarinic cholinergic receptor, offering potential therapeutic avenues for Alzheimer's disease (Suzuki, Oka, Maeda, Furusawa, Uesaka, & Kataoka, 1999).

Mechanism of Action

Target of Action

The primary target of 2-(6-Ethoxy-3-azabicyclo[31It’s noted that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the 3-azabicyclo[311]heptane core of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Mode of Action

The exact mode of action of 2-(6-Ethoxy-3-azabicyclo[31It’s known that the compound can be synthesized by reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .

Biochemical Pathways

The specific biochemical pathways affected by 2-(6-Ethoxy-3-azabicyclo[31The compound’s potential therapeutic and environmental applications suggest that it may interact with various biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of 2-(6-Ethoxy-3-azabicyclo[31The compound’s unique structure offers opportunities for research in various fields, such as drug development and organic synthesis.

Result of Action

The molecular and cellular effects of 2-(6-Ethoxy-3-azabicyclo[31The compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(6-Ethoxy-3-azabicyclo[31The compound’s potential therapeutic and environmental applications suggest that its action may be influenced by various environmental factors.

Safety and Hazards

The safety and hazards associated with “2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline” are not detailed in the available sources.

Future Directions

The future directions for research and applications of “2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline” are not specified in the available sources .

properties

IUPAC Name

2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-17-14-10-7-11(14)9-16(8-10)13-6-4-3-5-12(13)15/h3-6,10-11,14H,2,7-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECCJGXOFNASJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
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2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Reactant of Route 3
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Reactant of Route 4
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Reactant of Route 5
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Reactant of Route 6
2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline

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